molecular formula C8H14ClNO3 B2982636 5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid hydrochloride CAS No. 2460755-71-7

5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid hydrochloride

Cat. No.: B2982636
CAS No.: 2460755-71-7
M. Wt: 207.65
InChI Key: QYEZFUULONDBCK-UHFFFAOYSA-N
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Description

5-Oxa-8-azaspiro[3.5]nonane-9-carboxylic acid hydrochloride is a spirocyclic compound featuring a fused oxa (oxygen-containing) and aza (nitrogen-containing) ring system. Its molecular formula is C₉H₁₄ClNO₃ (derived from the acid form C₉H₁₃NO₃ with HCl addition), and it has a molecular weight of approximately 207.68 g/mol . The spiro[3.5] framework introduces structural rigidity, making it valuable in medicinal chemistry for designing bioactive molecules with enhanced binding specificity. The carboxylic acid moiety allows for further functionalization, while the hydrochloride salt improves aqueous solubility and stability .

Properties

IUPAC Name

5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3.ClH/c10-7(11)6-8(2-1-3-8)12-5-4-9-6;/h6,9H,1-5H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEZFUULONDBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(NCCO2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid hydrochloride typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions

5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid hydrochloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways and processes. The exact mechanism may vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and physicochemical differences between the target compound and related spirocyclic derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes
5-Oxa-8-azaspiro[3.5]nonane-9-carboxylic acid hydrochloride C₉H₁₄ClNO₃ ~207.68 Carboxylic acid group, hydrochloride salt, spiro[3.5] system Pharmaceutical intermediate, solubility-enhanced form
8-Oxa-5-azaspiro[3.5]nonane C₇H₁₃NO 127.18 No carboxylic acid; simpler spiro structure Building block for heterocyclic synthesis
2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride C₈H₁₄ClNO₃ 207.66 Spiro[4.4] system, differing heteroatom positions Similar solubility profile; used in peptide coupling
5-Boc-8-oxo-2-oxa-5-azaspiro[3.5]nonane C₁₁H₁₇NO₄ 227.26 Boc-protected amine, ketone group Amine protection for synthetic intermediates
7-Azaspiro[3.5]nonan-2-ol hydrochloride C₈H₁₆ClNO 177.67 Hydroxyl group instead of carboxylic acid Potential chiral building block
5-Oxa-9-thia-2-azaspiro[3.5]nonane hydrochloride C₆H₁₂ClNOS 181.68 Sulfur substitution (thia) in place of oxygen Unique electronic properties for drug design

Key Differences and Implications

Spiro Ring Size and Heteroatom Positions: The spiro[3.5] system (e.g., target compound) has smaller rings compared to spiro[4.4] (e.g., 2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride), affecting conformational flexibility and binding interactions . Substitution of oxygen with sulfur (e.g., 5-Oxa-9-thia-2-azaspiro[3.5]nonane) alters electronic properties and metabolic stability .

Functional Groups: Carboxylic Acid vs. Hydroxyl: The carboxylic acid group in the target compound enables conjugation with amines or alcohols, while hydroxyl-containing analogs (e.g., 7-azaspiro[3.5]nonan-2-ol hydrochloride) are more suited for hydrogen bonding . Boc Protection: Boc-protected derivatives (e.g., 5-Boc-8-oxo-2-oxa-5-azaspiro[3.5]nonane) are inert to acidic conditions, facilitating selective reactions during synthesis .

Solubility and Stability :

  • Hydrochloride salts (e.g., target compound) exhibit superior aqueous solubility compared to free bases, critical for oral bioavailability .
  • Acidic stability varies; compounds with electron-withdrawing groups (e.g., carboxylic acids) may show enhanced resistance to hydrolysis under physiological conditions .

Biological Activity

5-Oxa-8-azaspiro[3.5]nonane-9-carboxylic acid hydrochloride is a unique spirocyclic compound characterized by its structural complexity, which includes both nitrogen and oxygen atoms within its framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C8_8H13_{13}NO3_3·HCl
  • Molecular Weight : 171.19 g/mol
  • CAS Number : 2460755-31-9
PropertyValue
Molecular Weight171.19 g/mol
DensityN/A
Melting PointN/A
LogP-2.36
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

Synthesis Methods

The synthesis of this compound typically involves the formation of the spiro structure through a series of chemical reactions, including cyclization and functional group modifications under controlled conditions. The methods often utilize specific catalysts and solvents to optimize yield and purity.

Example Synthesis Route

  • Starting Material Preparation : Reacting suitable precursors under basic conditions.
  • Cyclization : Formation of the spiro structure through intramolecular reactions.
  • Purification : Crystallization and salt formation to obtain the hydrochloride variant.

Biological Activity

Research indicates that compounds within the spirocyclic class, including 5-oxa-8-azaspiro[3.5]nonane derivatives, exhibit a range of biological activities, particularly as potential drug candidates.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various pharmacological effects. For instance, studies have shown that related compounds act as GPR119 agonists, which are involved in glucose metabolism and insulin secretion.

Case Studies

  • GPR119 Agonist Activity : A study published in Bioorganic & Medicinal Chemistry demonstrated that derivatives of the spirocyclic structure exhibited significant GPR119 agonist activity, leading to improved glucose tolerance in diabetic models .
  • Anticancer Potential : Research focusing on similar spiro compounds has suggested potential anticancer properties due to their interaction with enzymes overexpressed in cancer cells .

Comparative Analysis with Similar Compounds

A comparison with other spiro compounds highlights the unique properties of 5-oxa-8-azaspiro[3.5]nonane:

Compound NameStructure TypeNotable Activity
2-Oxa-7-azaspiro[3.5]nonane hemioxalateSpiro compoundAnticancer activity
5-Oxa-8-azaspiro[3.5]nonaneSpiro compoundGPR119 agonist

Q & A

Q. What are the key challenges in synthesizing 5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid hydrochloride, and how can they be addressed methodologically?

Synthesis of spirocyclic compounds like this requires precise control over ring closure and stereochemistry. A common approach involves leveraging building blocks such as fluorenylmethoxycarbonyl (Fmoc)-protected intermediates (e.g., 8-{[(9H-fluoren-9-yl)methoxy]carbonyl} derivatives) to stabilize reactive groups during cyclization . Challenges include minimizing side reactions (e.g., ring-opening) and optimizing reaction conditions (solvent, temperature, catalysts). Computational reaction path searches (e.g., quantum chemical calculations) can predict energetically favorable pathways, reducing trial-and-error experimentation .

Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?

Stability studies should employ techniques like:

  • HPLC-MS : To monitor degradation products and quantify purity under stress conditions (e.g., acidic/basic hydrolysis).
  • Thermogravimetric analysis (TGA) : To assess thermal stability.
  • NMR spectroscopy : To detect structural changes (e.g., ring-opening or oxidation) in deuterated solvents at controlled pH . Comparative studies with analogs (e.g., dispiro[3.0.3⁵.1⁴]nonane-9-carboxylic acid) can highlight stability trends in spirocyclic systems .

Q. What analytical methods are critical for confirming the stereochemical purity of this spirocyclic compound?

  • Chiral HPLC : To separate enantiomers using polysaccharide-based columns.
  • X-ray crystallography : For definitive stereochemical assignment.
  • Vibrational circular dichroism (VCD) : To correlate experimental spectra with computational models (e.g., density functional theory) .

Advanced Research Questions

Q. How can computational tools optimize reaction pathways for synthesizing derivatives of this compound with improved bioactivity?

Integrated computational-experimental workflows, such as those pioneered by ICReDD, combine:

  • Quantum chemical calculations : To model transition states and identify low-energy pathways for spirocycle formation.
  • Machine learning : To analyze reaction databases and predict optimal catalysts (e.g., organocatalysts for asymmetric synthesis) . For example, modifying the azaspiro core (e.g., introducing fluorine at the 5-position) could enhance metabolic stability, guided by computational docking studies .

Q. What experimental design strategies are recommended to resolve contradictions in reported synthetic yields for this compound?

Contradictions often arise from uncontrolled variables (e.g., trace moisture, impurities). A factorial design approach can systematically test factors like:

  • Catalyst loading (e.g., palladium vs. organocatalysts).
  • Solvent polarity (aprotic vs. protic).
  • Temperature gradients. Statistical analysis (e.g., ANOVA) identifies critical parameters, while in-situ monitoring (e.g., FTIR) tracks intermediate formation .

Q. How can researchers address discrepancies in biological activity data for analogs of this compound (e.g., FAAH inhibitors)?

Variations in activity may stem from differences in assay conditions (e.g., enzyme concentration, pH) or structural modifications (e.g., substitution at the 7-position). Methodological steps include:

  • Standardized bioassays : Replicate experiments under controlled conditions (e.g., IC₅₀ measurements using recombinant FAAH).
  • Molecular dynamics simulations : To compare binding modes of analogs (e.g., 1-oxa-8-azaspiro[4,5]decane-8-carboxamide) and identify key interactions .

Q. What separation technologies are most effective for purifying this compound from complex reaction mixtures?

Advanced techniques include:

  • High-performance countercurrent chromatography (HPCCC) : For non-destructive separation of polar spirocycles.
  • Membrane-based nanofiltration : To remove low-molecular-weight impurities while retaining the target compound . Pilot-scale studies using similar bicyclo[n.1.0]alkyl derivatives demonstrate >95% purity achievable with optimized solvent systems .

Methodological Considerations for Data Integrity

  • Data validation : Cross-reference experimental results (e.g., NMR shifts) with computational predictions (e.g., NMR chemical shift databases) .
  • Reproducibility : Document all parameters (e.g., freeze-pump-thaw cycles for moisture-sensitive reactions) and share raw data via open-access platforms.

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